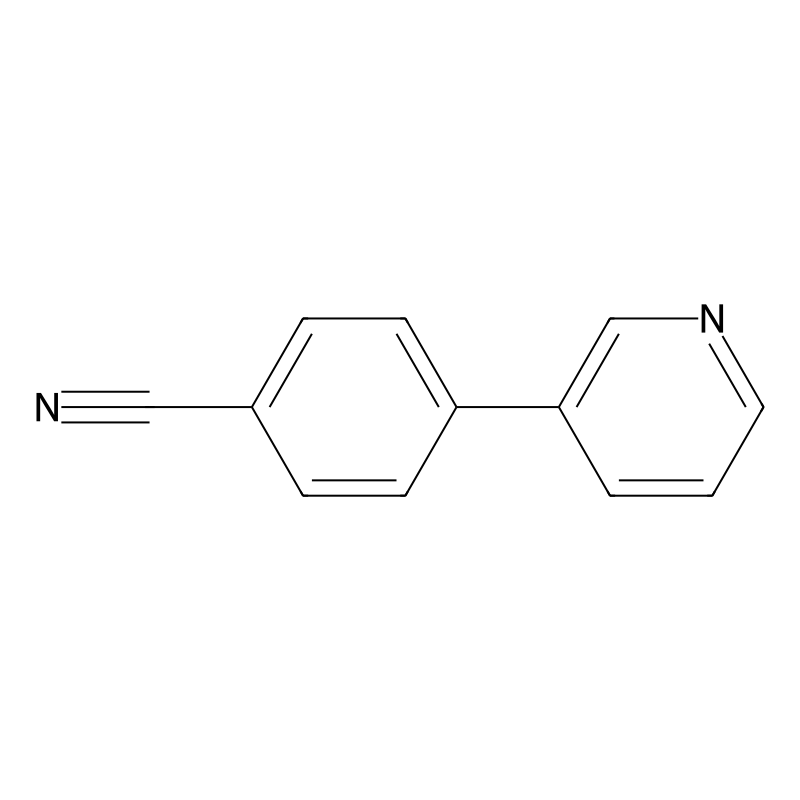

4-(Pyridin-3-yl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-(Pyridin-3-yl)benzonitrile can be synthesized through various methods, including the Suzuki-Miyaura reaction and the Sandmeyer reaction. [] These reactions involve the coupling of a pyridine derivative with a benzonitrile precursor.

Potential Applications:

While the specific research applications of 4-(Pyridin-3-yl)benzonitrile are not extensively documented, its structure suggests potential applications in various scientific fields:

- Material Science: The aromatic rings and nitrogen atoms in the molecule could contribute to interesting electronic and optical properties, making it a potential candidate for the development of new materials like organic electronics or light-emitting diodes. []

- Medicinal Chemistry: The presence of the pyridine and nitrile groups, which are common functional groups in many bioactive molecules, suggests potential for exploring this compound as a lead molecule in drug discovery efforts. However, further research is needed to determine its specific biological activity. []

Current Research:

- Antimicrobial activity: Some studies have reported the antimicrobial activity of compounds containing similar structural features. [] Further research is needed to determine if 4-(Pyridin-3-yl)benzonitrile possesses similar properties.

- Enzyme inhibition: Research on other benzonitrile derivatives has shown potential for enzyme inhibition. [] More investigation is required to understand if 4-(Pyridin-3-yl)benzonitrile exhibits similar inhibitory activity towards specific enzymes.

4-(Pyridin-3-yl)benzonitrile, with the chemical formula CHN, is an aromatic compound characterized by the presence of a pyridine ring attached to a benzonitrile moiety. This compound appears as a yellow solid and has been studied for its structural properties, including its crystal structure, which was analyzed using X-ray diffraction techniques. The compound exhibits distinct NMR spectral characteristics, with notable chemical shifts observed in both proton and carbon NMR spectra, indicating the electronic environment around its functional groups .

- Nucleophilic Substitution Reactions: The nitrile group can undergo nucleophilic attack under specific conditions, leading to the formation of amines or other derivatives.

- Cross-Coupling Reactions: It can serve as a coupling partner in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are useful for forming carbon-carbon bonds .

- Electrophilic Aromatic Substitution: The electron-rich pyridine ring can act as a nucleophile in electrophilic substitution reactions, allowing for further functionalization of the compound.

The synthesis of 4-(Pyridin-3-yl)benzonitrile can be achieved through several methods:

- Palladium-Catalyzed Cross-Coupling: This method involves coupling a pyridine derivative with a benzonitrile precursor using a palladium catalyst under controlled conditions. The reaction typically requires bases and solvents such as dimethylacetamide or toluene .

- Electrophilic Aromatic Substitution: A pyridine derivative can be reacted with an aryl halide in the presence of a Lewis acid catalyst to form 4-(Pyridin-3-yl)benzonitrile .

- Direct Nitration: Starting from 4-(pyridin-3-yl)toluene, nitration can be performed to introduce the nitrile group under acidic conditions.

4-(Pyridin-3-yl)benzonitrile finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential candidate in drug development.

- Material Science: The compound may serve as a building block for synthesizing novel materials or polymers.

- Chemical Research: It is utilized in studies involving organic synthesis methodologies and reaction mechanisms due to its reactivity profile.

Interaction studies involving 4-(Pyridin-3-yl)benzonitrile have focused on its binding affinity to various enzymes and receptors. Its role as a CYP1A2 inhibitor indicates potential interactions with drugs metabolized by this enzyme, suggesting that it could influence pharmacological outcomes when co-administered with other medications . Further studies are needed to elucidate the full scope of its interactions within biological systems.

Several compounds share structural similarities with 4-(Pyridin-3-yl)benzonitrile. Here are some notable examples:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| 3-(Pyridin-4-yl)benzonitrile | CHN | 0.83 |

| 4-(Pyridin-2-yl)benzonitrile | CHN | 0.75 |

| 4-(Pyridin-4-yl)benzonitrile | CHN | 0.88 |

| 2-(Pyridin-3-yl)benzonitrile | CHN | 0.70 |

These compounds exhibit variations in their pyridine ring positions or substituents, affecting their chemical properties and biological activities. The unique positioning of the pyridine ring in 4-(Pyridin-3-yl)benzonitrile may contribute to its distinctive reactivity and interaction profiles compared to these similar compounds.

Classical Synthetic Routes

The synthesis of 4-(Pyridin-3-yl)benzonitrile through classical methodologies encompasses several well-established organic synthetic approaches that have been developed and refined over decades of research. These traditional methods provide the foundational understanding for more advanced synthetic strategies and continue to serve as important reference points for industrial applications.

One of the most fundamental classical approaches involves the direct cyanation of benzoic acid derivatives using ammonia in the presence of catalytic systems [1]. This method operates at elevated temperatures ranging from 200 to 250 degrees Celsius and typically requires molybdenum oxide as a dehydration catalyst [1]. The process involves charging benzonitrile to a reaction zone, followed by the continuous addition of benzoic acid and ammonia while maintaining reflux conditions [1]. Under optimized conditions with reactor temperatures held at 240 plus or minus 5 degrees Celsius and overhead temperatures maintained at 155 plus or minus 5 degrees Celsius, this method achieves yields of approximately 73 to 75 percent [1].

The condensation reaction between benzaldehyde and hydroxylamine hydrochloride represents another classical synthetic route that has been extensively studied for benzonitrile preparation [2] [3]. This approach typically operates under milder conditions compared to direct cyanation methods, with reaction temperatures ranging from 80 to 120 degrees Celsius and reaction times of approximately 2 hours [2]. The traditional method suffers from several limitations including longer reaction times, equipment corrosion due to hydrochloric acid generation, and the necessity for metal salt catalysts and their subsequent separation [2] [3].

Friedel-Crafts acylation reactions constitute a third classical approach for constructing pyridine-benzonitrile frameworks [4]. This methodology involves the reaction of cyanopyridines with benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride and hydrogen chloride gas [4]. The process operates across a broad temperature range from 30 to 210 degrees Celsius in inert solvents, with reaction times typically extending to 8 hours [4]. Under optimized conditions using aluminum chloride as the Lewis acid catalyst in 1,2-dichloroethane solvent, this method achieves yields of approximately 73 percent [4].

The construction of pyridine rings through alkyne annulation represents a more specialized classical approach that has gained attention for its ability to create complex heterocyclic structures [5] [6]. This method involves the formal cyclocondensation of three alkyne molecules with benzamides as nitrogen sources in the presence of cesium carbonate at 135 degrees Celsius for 24 hours [5] [6]. The reaction proceeds through a formal [2+2+1+1] cyclocondensation mechanism where one alkyne provides a single carbon atom while benzamides supply the nitrogen source [5] [6]. This approach typically achieves yields ranging from 75 to 77 percent while simultaneously producing 1,3-diaryl propenes as useful synthetic intermediates [6].

A revolutionary three-step strategy for converting pyridines into benzonitriles has recently emerged as a significant advancement in classical synthetic methodology [7] [8]. This approach begins with pyridine N-oxidation, followed by photochemical deconstruction in the presence of an amine, which produces a nitrile-containing butadiene intermediate [7] [8]. The final step involves a formal Diels-Alder cycloaddition with alkynes and alkenes to construct the benzonitrile ring [7] [8]. This methodology provides a retrosynthetic tactic for preparing benzonitriles from pyridine-based starting materials and enables direct, modular late-stage diversification of drug molecules [7] [8].

| Method | Temperature (°C) | Reaction Time | Yield (%) | Key Reagents |

|---|---|---|---|---|

| Direct cyanation of benzoic acid | 200-250 | 20-36 hours | 73-75 | Benzoic acid, ammonia, molybdenum oxide |

| Benzaldehyde + hydroxylamine hydrochloride | 80-120 | 2 hours | 100 | Benzaldehyde, hydroxylamine hydrochloride |

| Friedel-Crafts acylation | 30-210 | 8 hours | 73 | Cyanopyridine, benzene derivatives, aluminum chloride |

| Pyridine ring construction | 135 | 24 hours | 75-77 | Terminal alkynes, benzamides, cesium carbonate |

| Three-step pyridine to benzonitrile conversion | Room temperature to reflux | 3 steps total | Variable | N-oxidation, photochemical deconstruction |

Modern Catalytic Approaches (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction represents one of the most powerful and versatile modern catalytic approaches for constructing carbon-carbon bonds between pyridine and benzonitrile moieties. This palladium-catalyzed cross-coupling methodology has revolutionized the synthesis of heteroaryl compounds by enabling the efficient connection of organoborane reagents with halogenated aromatics under relatively mild conditions.

In the specific context of 4-(Pyridin-3-yl)benzonitrile synthesis, Suzuki-Miyaura coupling protocols typically employ palladium acetate as the catalyst in combination with triphenylphosphine ligands and potassium carbonate as the base [9]. The reaction proceeds optimally in 1,2-dimethoxyethane solvent at temperatures ranging from 80 to 85 degrees Celsius under nitrogen atmosphere [9]. The process involves the coupling of 3-bromopyridine derivatives with 2-(1,3,2-dioxaborinan-2-yl)benzonitrile, achieving high yields and selectivity for the desired cross-coupled product [9].

The mechanism of Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The palladium catalyst undergoes oxidative addition with the halogenated pyridine substrate, followed by transmetalation with the organoborane reagent facilitated by the base. The final reductive elimination step regenerates the palladium catalyst while forming the desired carbon-carbon bond between the pyridine and benzonitrile moieties.

Modern variations of the Suzuki-Miyaura protocol have been developed to address specific synthetic challenges in pyridine-benzonitrile construction. These include the use of alternative palladium sources such as palladium tetrakis(triphenylphosphine) or palladium dichloride bis(triphenylphosphine), modified ligand systems including bulky phosphines or N-heterocyclic carbenes, and varied base systems such as cesium carbonate or sodium carbonate depending on substrate requirements.

The substrate scope of Suzuki-Miyaura coupling for pyridine-benzonitrile synthesis extends to a broad range of functionalized substrates. Electron-withdrawing and electron-donating substituents on both the pyridine and benzonitrile rings are generally well-tolerated, allowing for the preparation of diverse structural analogs. The reaction demonstrates excellent functional group compatibility with esters, ethers, amides, and other common organic functionalities.

Base-promoted alkyne annulation represents another significant modern catalytic approach that operates under transition-metal-free conditions [5] [6]. This methodology employs cesium carbonate as a base promoter in sulfolane solvent at 135 degrees Celsius, enabling the direct construction of pyridine rings from readily available alkyne precursors [5] [6]. The reaction demonstrates broad substrate scope and high chemoselectivity while avoiding the use of expensive transition metal catalysts [6].

Photochemical methods have emerged as promising modern catalytic approaches for benzonitrile synthesis, offering mild reaction conditions and high selectivity [7] [8]. These light-mediated transformations typically operate at room temperature and utilize readily available photocatalysts to facilitate complex molecular rearrangements and bond formations [7] [8]. The photochemical deconstruction of pyridine N-oxides represents a particularly innovative application of this methodology for accessing benzonitrile frameworks [7] [8].

| Approach | Catalyst System | Reaction Conditions | Substrate Scope | Advantages |

|---|---|---|---|---|

| Palladium-catalyzed coupling | Palladium acetate/triphenylphosphine/potassium carbonate | 80-85°C in dimethoxyethane | Boronic esters with halopyridines | High selectivity and yields |

| Base-promoted alkyne annulation | Cesium carbonate in sulfolane | 135°C for 24 hours | Terminal alkynes with benzamides | One-pot procedure |

| Transition-metal-free synthesis | Ionic liquid systems | 120°C for 2 hours | Aldehydes with hydroxylamine salts | Metal-free conditions |

| Photochemical methods | Light-mediated reactions | Room temperature with ultraviolet light | Pyridine N-oxides | Mild reaction conditions |

| Electrochemical paired synthesis | Electrochemical cell setup | Room temperature electrolysis | Carboxylic acids | Direct conversion |

Green Chemistry Optimization Strategies

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for 4-(Pyridin-3-yl)benzonitrile production. These environmentally conscious approaches focus on reducing waste generation, minimizing the use of hazardous reagents, and developing recyclable catalytic systems that align with modern sustainability requirements.

Ionic liquid-based synthesis represents one of the most significant green chemistry innovations for benzonitrile preparation [2] [3] [10]. The development of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to traditional hydroxylamine hydrochloride has eliminated many environmental concerns associated with classical synthetic routes [2] [3]. This ionic liquid system exhibits multiple functional roles as co-solvent, catalyst, and phase separation agent, thereby eliminating the need for additional metal salt catalysts [2] [3]. When the molar ratio of benzaldehyde to the hydroxylamine ionic liquid salt is maintained at 1:1.5 and the volume ratio of paraxylene to the ionic liquid is 2:1, the system achieves 100 percent conversion and yield at 120 degrees Celsius within 2 hours [2] [3]. The ionic liquid can be recovered easily through phase separation and recycled directly without any additional treatment [2] [3].

Water-based multicomponent synthesis has emerged as another important green chemistry strategy [11] [12]. These aqueous synthetic protocols enable the construction of pyridine derivatives through multicomponent reactions that reduce the need for organic solvents while maintaining high efficiency [11]. The use of ionic liquids as catalysts in aqueous media has demonstrated yields ranging from 82 to 94 percent while providing excellent functional group tolerance and broad substrate scope [11]. These systems typically operate under mild reaction conditions and can be recycled multiple times without significant loss of catalytic activity [12].

Non-noble metal catalysts represent a sustainable alternative to expensive platinum group metals traditionally used in organic synthesis [13]. Cobalt and iron oxide-based nanomaterials have been developed as cost-efficient catalysts for nitrile synthesis from alcohols using molecular oxygen and aqueous ammonia [13]. These nanocatalysts demonstrate excellent durability and can be reused up to four times without significant deactivation, achieving benzonitrile yields of 98, 97, 96, and 92 percent over successive cycles [13]. The reaction produces water as the only by-product, making it an environmentally benign process [13].

Electrochemical synthesis methods provide another avenue for green chemistry implementation through the elimination of chemical oxidants and reductants [14] [15]. The electro-oxidative coupling of primary alcohols with ammonia on palladium nanoparticle-modified copper oxide nanowires has been demonstrated to produce benzonitriles under ambient conditions without additional oxidants [14]. Direct cyanation of benzoic acid to benzonitrile through paired electrosynthesis in liquid ammonia operates at room temperature and eliminates the need for toxic reagents or expensive catalysts [15]. The electrochemical reduction of benzoic acid to benzyl alcohol combined with the oxidation of iodide to iodine creates a paired electrosynthesis process where both electrode products react to form the final benzonitrile product [15].

Solvent-free reaction conditions represent a fundamental green chemistry strategy that eliminates the environmental impact associated with organic solvents [16]. Trifluoromethanesulfonic acid-catalyzed synthesis under solvent-free conditions has been developed for the efficient one-pot synthesis of benzene and pyridine derivatives [16]. These reactions demonstrate excellent yields, exclusive chemoselectivity, and broad substrate tolerance while operating under environmentally friendly conditions [16].

| Strategy | Key Features | Environmental Benefits | Yield (%) | Recyclability |

|---|---|---|---|---|

| Ionic liquid recycling | Multiple roles as co-solvent, catalyst, phase separator | Easy recovery and direct recycling | 100 | Direct recycling without treatment |

| Water-based synthesis | Multicomponent reactions in aqueous medium | Reduced organic solvent use | 82-94 | Catalyst reuse up to 4 times |

| Non-noble metal catalysts | Cobalt/iron oxide-based nanocatalysts | Sustainable catalyst alternatives | 96-98 | Stable and durable catalysts |

| Electrochemical synthesis | Paired electrosynthesis in liquid ammonia | Room temperature operation | 32 (electrochemical step) | Electrode reusability |

| Solvent-free conditions | Trifluoromethanesulfonic acid-catalyzed one-pot synthesis | Elimination of organic solvents | 90+ | Single-use catalyst |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of 4-(Pyridin-3-yl)benzonitrile presents numerous technical, economic, and regulatory challenges that must be carefully addressed to ensure viable commercial manufacturing processes. These challenges encompass multiple dimensions including raw material sourcing, process safety considerations, environmental compliance requirements, economic viability factors, and quality control standards.

Raw material availability represents a fundamental challenge for industrial-scale production operations. The synthesis of 4-(Pyridin-3-yl)benzonitrile requires reliable access to high-quality pyridine derivatives and benzonitrile precursors, which may be subject to supply chain disruptions or price volatility [17]. The dependence on specialized starting materials such as 3-bromopyridine or pyridine-3-boronic acid derivatives creates potential bottlenecks in production scheduling and inventory management [17]. Industrial producers must develop diversified supplier networks and consider alternative synthetic routes to mitigate these supply chain risks while maintaining consistent product quality standards.

Process safety considerations become increasingly critical when scaling synthetic procedures from laboratory to industrial scales [18] [1]. Many classical synthetic routes involve high-temperature reactions exceeding 200 degrees Celsius, which require specialized equipment and comprehensive safety protocols [1]. The handling of toxic reagents such as hydrogen chloride gas, ammonia, and various organic solvents necessitates sophisticated containment systems and worker protection measures [1]. The potential for exothermic reactions during scale-up requires careful thermal management and emergency response procedures to prevent runaway reactions or equipment failure.

Environmental compliance requirements impose significant constraints on industrial production processes through stringent regulations governing waste stream management and emission control [2] [3]. Traditional synthetic routes that generate hydrochloric acid waste streams require expensive neutralization and disposal procedures [2] [3]. Solvent recovery and recycling systems must be implemented to minimize environmental impact while maintaining economic viability [19]. The implementation of green chemistry principles becomes not only environmentally responsible but also economically advantageous through reduced waste disposal costs and improved regulatory compliance [13].

Economic viability factors encompass both capital equipment costs and ongoing operational expenses that determine the commercial feasibility of industrial production [1]. High-temperature reaction requirements necessitate specialized reactor systems constructed from corrosion-resistant materials, resulting in significant capital investments [1]. Energy consumption for heating, cooling, and purification operations contributes substantially to operational costs, particularly for energy-intensive processes [1]. The economics of scale must be carefully balanced against market demand to optimize production capacity and minimize unit costs while maintaining adequate profit margins.

Quality control standards for pharmaceutical and specialty chemical applications require sophisticated analytical capabilities and stringent purity specifications [20]. The removal of trace impurities and by-products often requires multiple purification steps including crystallization, distillation, or chromatographic separation [17]. Process analytical technology must be implemented to monitor critical quality parameters in real-time and ensure consistent product specifications [20]. The development of robust analytical methods for impurity identification and quantification is essential for regulatory compliance and customer satisfaction.

Process intensification strategies offer potential solutions to many industrial-scale production challenges through the integration of multiple unit operations and the implementation of continuous processing technologies. Continuous flow reactors can provide improved heat and mass transfer characteristics while reducing reaction times and improving safety profiles. The integration of in-situ product separation and purification can reduce equipment requirements and operational complexity while improving overall process efficiency.

The implementation of advanced process control systems enables real-time optimization of reaction conditions and quality parameters while reducing variability and improving yield consistency. Statistical process control methodologies can identify process trends and prevent quality excursions before they impact product specifications. Predictive maintenance programs based on equipment monitoring can minimize unplanned downtime and optimize equipment utilization.

| Challenge Category | Specific Issues | Mitigation Strategies | Impact Level |

|---|---|---|---|

| Raw Material Availability | Pyridine and benzonitrile precursor supply chains | Diversified supplier networks, alternative routes | High |

| Process Safety | High temperature reactions, toxic reagents | Process intensification, safer catalysts | Medium-High |

| Environmental Compliance | Waste stream management, solvent recovery | Green chemistry adoption, recycling systems | High |

| Economic Viability | Capital equipment costs, energy consumption | Process optimization, economies of scale | Medium |

| Quality Control | Purity requirements, impurity removal | Advanced analytical methods, purification | Medium-High |